molecular formula C9H10ClN B3314533 2-Chloro-3-(4-methyl-2-pyridyl)-1-propene CAS No. 951887-00-6

2-Chloro-3-(4-methyl-2-pyridyl)-1-propene

Cat. No.: B3314533
CAS No.: 951887-00-6
M. Wt: 167.63 g/mol
InChI Key: CKIPCCIXUIQVOL-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-methyl-2-pyridyl)-1-propene (molecular formula: C₉H₁₀ClN; molecular weight: 167.64 g/mol) is a chloro-substituted propene derivative featuring a 4-methylpyridyl substituent at the β-position. This compound is structurally notable for its combination of an electron-withdrawing chlorine atom and a nitrogen-containing heteroaromatic ring.

Properties

IUPAC Name

2-(2-chloroprop-2-enyl)-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c1-7-3-4-11-9(5-7)6-8(2)10/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIPCCIXUIQVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-methyl-2-pyridyl)-1-propene typically involves the reaction of 4-methyl-2-pyridyl derivatives with chlorinated propene compounds. One common method includes the reaction of 4-methyl-2-pyridyl ketone with 2,3-dichloropropene under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-methyl-2-pyridyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 3-(4-methyl-2-pyridyl)-1-propene.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: 3-(4-methyl-2-pyridyl)-1-propene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-(4-methyl-2-pyridyl)-1-propene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-methyl-2-pyridyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
2-Chloro-3-(4-methyl-2-pyridyl)-1-propene 4-methyl-2-pyridyl C₉H₁₀ClN 167.64 Not provided
2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene 4-methoxy-2-methylphenyl C₁₁H₁₃ClO 196.67 951893-88-2
2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene 2-chloro-4-fluorophenyl C₉H₇Cl₂F 205.05 951894-39-6
2-Chloro-3-(2,4-dichlorophenyl)-1-propene 2,4-dichlorophenyl C₉H₇Cl₃ 221.5 951892-52-7
2-Bromo-3-(5-ethoxycarbonyl-2-thienyl)-1-propene 5-ethoxycarbonyl-2-thienyl C₉H₁₁BrO₂S 263.15 Not provided

Key Observations :

  • Substituent Effects: Pyridyl vs. Phenyl/Thienyl: The pyridyl group in the target compound introduces nitrogen-based polarity, enhancing solubility in polar solvents compared to purely hydrocarbon aromatic substituents (e.g., dichlorophenyl). Electron-Withdrawing Groups: Compounds with halogenated phenyl groups (e.g., 2-chloro-4-fluorophenyl, 2,4-dichlorophenyl) exhibit increased electron deficiency, which may enhance electrophilic reactivity in substitution reactions. In contrast, the methoxy group in 2-chloro-3-(4-methoxy-2-methylphenyl)-1-propene is electron-donating, which could stabilize carbocation intermediates .

Physicochemical Properties

  • Polarity and Solubility: The pyridyl-containing compound is expected to have higher polarity than its phenyl-substituted analogues due to the lone pair on nitrogen. This may improve miscibility in polar aprotic solvents like DMF or DMSO. Halogenated derivatives (e.g., dichlorophenyl-substituted) are likely less soluble in water but more lipophilic, making them suitable for reactions in non-polar media .
  • Thermal Stability :

    • Brominated and multi-chlorinated derivatives (e.g., 2-Bromo-3-(5-ethoxycarbonyl-2-thienyl)-1-propene) may exhibit lower thermal stability due to weaker C–Br bonds compared to C–Cl bonds .

Biological Activity

2-Chloro-3-(4-methyl-2-pyridyl)-1-propene is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicine, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a chloro group attached to a propene backbone, along with a 4-methyl-2-pyridyl moiety. This unique configuration contributes to its reactivity and biological activity. The molecular weight of the compound is approximately 167.64 g/mol.

The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to interact with nucleophilic sites on target biomolecules. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. Notably, the compound has been investigated for its role as an inhibitor of poly (ADP-ribose) polymerase (PARP), particularly PARP-1, which is crucial in DNA repair mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Its inhibition of PARP-1 enhances the sensitivity of tumor cells to DNA-damaging treatments, making it a valuable candidate in cancer therapy.

Case Studies

A study conducted on the effects of this compound in vitro revealed that treatment with this compound led to significant apoptosis in cancer cell lines. The study utilized various concentrations of the compound and assessed cell viability using MTT assays.

Experimental Design

  • Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Concentrations Tested : 0, 5, 10, 20 µM
  • Duration : 48 hours

Results

The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (10 µM and above).

Concentration (µM)Cell Viability (%)
0100
585
1060
2030

Applications in Medicine and Agriculture

Beyond its potential in oncology, this compound is being explored for applications in agriculture as a herbicide or pesticide due to its biological activity against certain pests and weeds. Its dual functionality makes it an attractive candidate for further research in both pharmaceutical and agricultural sciences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-3-(4-methyl-2-pyridyl)-1-propene
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